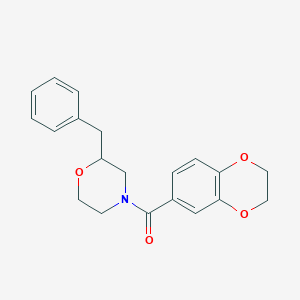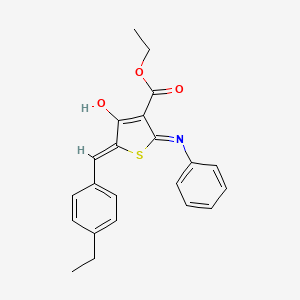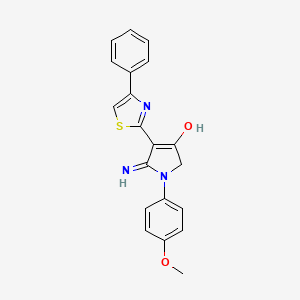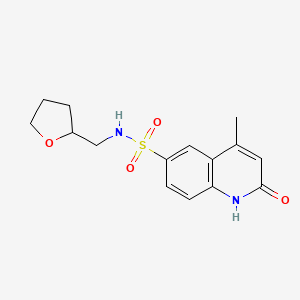
2-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis. This compound is a morpholine derivative that contains a benzyl group and a benzodioxin moiety, which makes it a versatile molecule with unique properties.
Mecanismo De Acción
The mechanism of action of 2-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)morpholine is not yet fully understood. However, it has been suggested that this compound exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been proposed that this compound inhibits the growth of cancer cells by interfering with their DNA synthesis and cell division.
Biochemical and Physiological Effects:
Studies have shown that 2-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)morpholine can affect various biochemical and physiological processes in the body. For example, this compound has been found to inhibit the activity of certain enzymes, such as topoisomerase II and histone deacetylase (HDAC). It has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)morpholine in lab experiments is its potent antitumor activity. This compound can be used as a lead compound for the development of new anticancer drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 2-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)morpholine. One area of interest is the development of new derivatives of this compound with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of this compound, which could lead to the development of new drugs targeting cancer cells. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in vivo.
Métodos De Síntesis
The synthesis of 2-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)morpholine can be achieved through various methods, including the reaction of morpholine with benzyl chloride, followed by the condensation reaction with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid. Another method involves the reaction of morpholine with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid chloride, followed by the reaction with benzylamine.
Aplicaciones Científicas De Investigación
2-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)morpholine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. Additionally, this compound has been found to possess antimicrobial and antifungal properties, making it a promising candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
(2-benzylmorpholin-4-yl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c22-20(16-6-7-18-19(13-16)25-11-10-24-18)21-8-9-23-17(14-21)12-15-4-2-1-3-5-15/h1-7,13,17H,8-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAIQAQROLDEIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC3=C(C=C2)OCCO3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-fluoro-2-methylbenzoyl)-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6120075.png)

![N-cyclopropyl-3-[1'-(3,5-dimethylphenyl)-1,4'-bipiperidin-4-yl]propanamide](/img/structure/B6120090.png)
![N~2~-(4-ethoxyphenyl)-N~1~-(4-methylbenzyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B6120104.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N,2,6-trimethyl-4-pyrimidinecarboxamide](/img/structure/B6120111.png)
![N-[2-(2-ethyl-7-methoxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)ethyl]-2-methoxynicotinamide](/img/structure/B6120117.png)
![3-fluoro-N-{2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B6120121.png)
![2-{[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B6120125.png)
![7-(3,5-dimethylphenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6120128.png)
![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B6120130.png)

![N-cyclopentyl-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6120140.png)

![3-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B6120145.png)